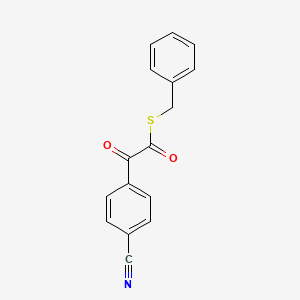
Benzeneethanethioic acid, 4-cyano-alpha-oxo-, S-(phenylmethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneethanethioic acid, 4-cyano-alpha-oxo-, S-(phenylmethyl) ester is a complex organic compound with a unique structure that includes a benzene ring, a cyano group, and a thioester linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanethioic acid, 4-cyano-alpha-oxo-, S-(phenylmethyl) ester typically involves the reaction of benzyl mercaptan with 4-cyano-alpha-oxo-benzeneethanethioic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thioester bond.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzeneethanethioic acid, 4-cyano-alpha-oxo-, S-(phenylmethyl) ester can undergo various chemical reactions, including:
Oxidation: This reaction can convert the thioester group into a sulfoxide or sulfone.
Reduction: Reduction reactions can target the cyano group, converting it into an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Benzeneethanethioic acid, 4-cyano-alpha-oxo-, S-(phenylmethyl) ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Benzeneethanethioic acid, 4-cyano-alpha-oxo-, S-(phenylmethyl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the thioester linkage can undergo hydrolysis, releasing active thiol groups that can modulate biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid: Similar structure with a cyano and thioester group.
Benzeneacetic acid, α-oxo-, methyl ester: Contains a benzene ring and an ester group but lacks the cyano and thioester functionalities.
Uniqueness
Benzeneethanethioic acid, 4-cyano-alpha-oxo-, S-(phenylmethyl) ester is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both a cyano group and a thioester linkage allows for diverse chemical transformations and interactions with biological targets.
Propiedades
Fórmula molecular |
C16H11NO2S |
|---|---|
Peso molecular |
281.3 g/mol |
Nombre IUPAC |
S-benzyl 2-(4-cyanophenyl)-2-oxoethanethioate |
InChI |
InChI=1S/C16H11NO2S/c17-10-12-6-8-14(9-7-12)15(18)16(19)20-11-13-4-2-1-3-5-13/h1-9H,11H2 |
Clave InChI |
NBLBCSQGMYWSRR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSC(=O)C(=O)C2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


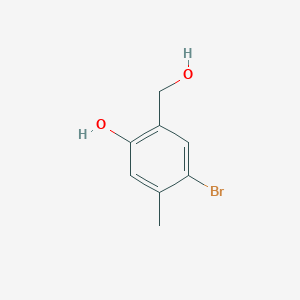
![O3-Tert-butyl O8-methyl exo-3-azabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B12848202.png)
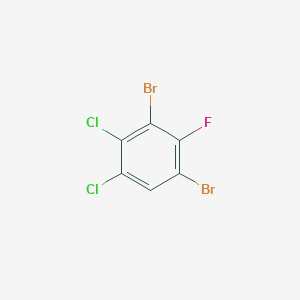
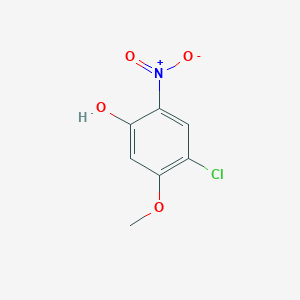
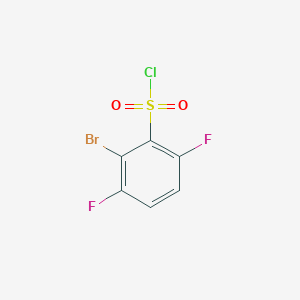
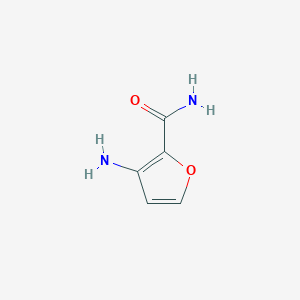
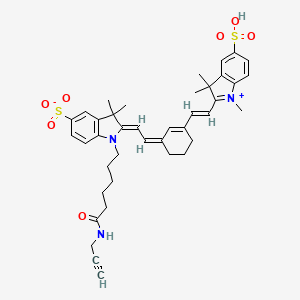
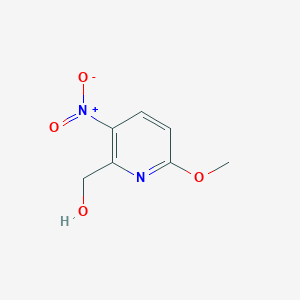
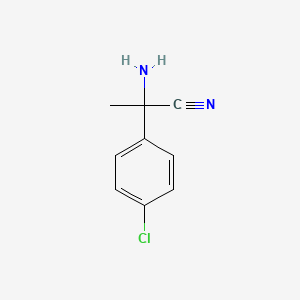
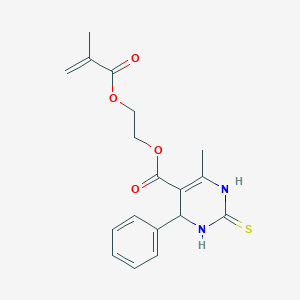
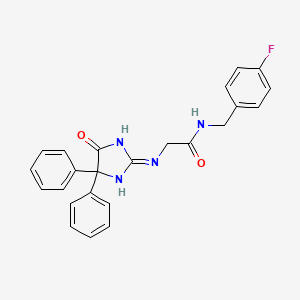
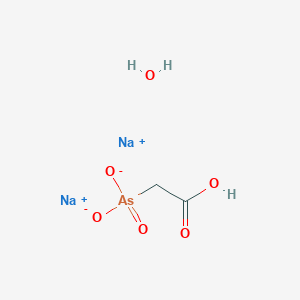
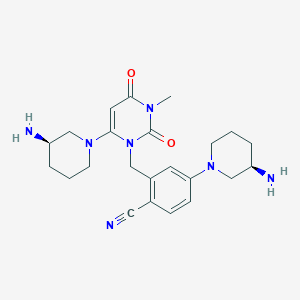
![2'-Bromospiro[benzo[de]anthracene-7,9'-fluorene]](/img/structure/B12848274.png)
